molecular formula C6H9N3O2S B11770845 2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid

2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid

Cat. No.: B11770845
M. Wt: 187.22 g/mol
InChI Key: AUTOYDDJQCYGQO-UHFFFAOYSA-N
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Description

2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves the reaction of 4-ethyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The sulfur atom in the compound can also form covalent bonds with target proteins, further enhancing its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities. The presence of the ethyl group and the thioacetic acid moiety enhances its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

2-[(4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C6H9N3O2S/c1-2-9-4-7-8-6(9)12-3-5(10)11/h4H,2-3H2,1H3,(H,10,11)

InChI Key

AUTOYDDJQCYGQO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NN=C1SCC(=O)O

Origin of Product

United States

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